4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
This compound is a derivative of pyrrolidin-2-one with a trifluoromethylphenyl group at the 4-position . It is related to other compounds used in the pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have been studied for their neuroprotective and anti-inflammatory properties .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the compound , is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Development of Biologically Active Compounds
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are incorporated in bioactive molecules with target selectivity . These compounds have been reported in the literature from 2015 to date .
Antibacterial Activity
The structure-activity relationship (SAR) investigation of pyrrolidine derivatives has shown that the antibacterial activity of these compounds can be influenced by the N’-substituents .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, such as the one , have been approved by the FDA over the last 20 years . These drugs have been used for various diseases and disorders .
Synthesis of Potential Drug Molecules
The trifluoromethyl group is incorporated in potential drug molecules, including their syntheses and uses for various diseases and disorders .
Hormonal Male Contraception
A molecule with a similar structure to the one has been identified as a promising candidate for hormonal male contraception .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The trifluoromethyl group in the compound may enhance its binding affinity and selectivity towards its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation and central nervous system processes .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability, potentially improving its bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory effects .
properties
IUPAC Name |
4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOURBQOWSGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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